molecular formula C8H22Br2N2 B14515666 N~1~,N~1~,N~1~,N~2~,N~2~,N~2~-Hexamethylethane-1,2-bis(aminium) dibromide CAS No. 63296-40-2

N~1~,N~1~,N~1~,N~2~,N~2~,N~2~-Hexamethylethane-1,2-bis(aminium) dibromide

Cat. No.: B14515666
CAS No.: 63296-40-2
M. Wt: 306.08 g/mol
InChI Key: DAYDMCVTZCGPET-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~,N~1~,N~1~,N~2~,N~2~,N~2~-Hexamethylethane-1,2-bis(aminium) dibromide is a quaternary ammonium compound. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its two ammonium groups, each substituted with three methyl groups, making it a highly methylated derivative of ethane-1,2-diamine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~,N~1~,N~2~,N~2~,N~2~-Hexamethylethane-1,2-bis(aminium) dibromide typically involves the methylation of ethane-1,2-diamine. The process can be carried out using methyl iodide or methyl bromide in the presence of a base such as sodium hydroxide. The reaction is usually performed under reflux conditions to ensure complete methylation of the amine groups.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~,N~1~,N~2~,N~2~,N~2~-Hexamethylethane-1,2-bis(aminium) dibromide can undergo various chemical reactions, including:

    Substitution Reactions: The bromide ions can be substituted with other anions, such as chloride or sulfate, through ion exchange reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, although the highly methylated nature of the amine groups makes it relatively resistant to oxidation.

    Complexation: It can form complexes with metal ions, which can be useful in catalysis and other applications.

Common Reagents and Conditions

    Substitution: Reagents such as silver nitrate can be used to facilitate the exchange of bromide ions with other anions.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used, although the reaction conditions need to be carefully controlled to prevent over-oxidation.

    Complexation: Metal salts such as zinc chloride or copper sulfate can be used to form complexes with the compound.

Major Products

    Substitution: Products include the corresponding chloride or sulfate salts.

    Oxidation: Oxidation products may include N-oxides, depending on the reaction conditions.

    Complexation: Metal complexes with varying stoichiometries, depending on the metal ion and reaction conditions.

Scientific Research Applications

N~1~,N~1~,N~1~,N~2~,N~2~,N~2~-Hexamethylethane-1,2-bis(aminium) dibromide has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound can be used as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Industry: The compound is used in the formulation of disinfectants and sanitizers, leveraging its antimicrobial properties.

Mechanism of Action

The mechanism of action of N1,N~1~,N~1~,N~2~,N~2~,N~2~-Hexamethylethane-1,2-bis(aminium) dibromide involves its interaction with cell membranes. The positively charged ammonium groups interact with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell lysis. In drug delivery, the compound forms complexes with drugs, enhancing their solubility and facilitating their transport across biological membranes.

Comparison with Similar Compounds

Similar Compounds

    N,N,N’,N’-Tetramethylethylenediamine: A related compound with two methyl groups on each nitrogen atom.

    N,N-Dimethylethylenediamine: A compound with one methyl group on each nitrogen atom.

    Hexamethylenetetramine: A compound with a different structure but similar applications in antimicrobial formulations.

Uniqueness

N~1~,N~1~,N~1~,N~2~,N~2~,N~2~-Hexamethylethane-1,2-bis(aminium) dibromide is unique due to its high degree of methylation, which enhances its stability and resistance to oxidation. This makes it particularly useful in applications where stability under harsh conditions is required.

Properties

CAS No.

63296-40-2

Molecular Formula

C8H22Br2N2

Molecular Weight

306.08 g/mol

IUPAC Name

trimethyl-[2-(trimethylazaniumyl)ethyl]azanium;dibromide

InChI

InChI=1S/C8H22N2.2BrH/c1-9(2,3)7-8-10(4,5)6;;/h7-8H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

DAYDMCVTZCGPET-UHFFFAOYSA-L

Canonical SMILES

C[N+](C)(C)CC[N+](C)(C)C.[Br-].[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.